molecular formula C10H8O2 B1584443 Prop-2-yn-1-yl benzoate CAS No. 6750-04-5

Prop-2-yn-1-yl benzoate

Cat. No. B1584443
CAS RN: 6750-04-5
M. Wt: 160.17 g/mol
InChI Key: NBDHEMWCIUHARG-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl benzoate, also known as methyl 4-(prop-2-yn-1-yl)benzoate, is a chemical compound with the formula C10H8O2 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of Prop-2-yn-1-yl benzoate consists of 12 heavy atoms and 6 aromatic heavy atoms . It has 3 rotatable bonds .


Physical And Chemical Properties Analysis

Prop-2-yn-1-yl benzoate has a molecular weight of 160.17 . It has a high GI absorption and is BBB permeant . It is soluble in water, with a solubility of 1.07 mg/ml .

Scientific Research Applications

1. Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

  • Summary of Application: Prop-2-yn-1-yl benzoate is used in the synthesis of (prop-2-ynyloxy)benzene and its derivatives . These compounds are synthesized in good yields (53–85%) .
  • Methods of Application: Differently substituted phenol and aniline derivatives are allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .
  • Results or Outcomes: The reaction favors the formation of stable phenoxide ion thus in turn favors the formation of product while electron donating groups do not favor the reaction . Phenol derivatives gave good yields as compared to that of aniline .

2. Chemical Probe Synthesis

  • Summary of Application: Prop-2-yn-1-yl benzoate is used for chemical probe synthesis . This trifunctional building block contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

3. Oxidative Formylation of N-Alkyl-N-(Prop-2-Yn-1-Yl)Anilines

  • Summary of Application: Prop-2-yn-1-yl benzoate is used in the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines .
  • Methods of Application: The reaction is induced by visible light and carried out in the presence of molecular oxygen . The reaction does not require an external photosensitizer .
  • Results or Outcomes: The reaction affords the corresponding formamides in good yields under mild conditions .

4. Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

  • Summary of Application: Prop-2-yn-1-yl benzoate is used in the synthesis of (prop-2-ynyloxy)benzene and its derivatives . These compounds are synthesized in good yields .
  • Methods of Application: Different phenol and aniline derivatives are allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .
  • Results or Outcomes: The reaction favors the formation of stable phenoxide ion thus in turn favors the formation of product while electron donating groups do not favor the reaction . Phenol derivatives gave good yields as compared to that of aniline .

5. Chemical Probe Synthesis

  • Summary of Application: Prop-2-yn-1-yl benzoate is used for chemical probe synthesis . This trifunctional building block contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

6. Oxidative Formylation of N-Alkyl-N-(Prop-2-Yn-1-Yl)Anilines

  • Summary of Application: Prop-2-yn-1-yl benzoate is used in the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines .
  • Methods of Application: The reaction is induced by visible light and carried out in the presence of molecular oxygen . The reaction does not require an external photosensitizer .
  • Results or Outcomes: The reaction affords the corresponding formamides in good yields under mild conditions .

4. Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

  • Summary of Application: Prop-2-yn-1-yl benzoate is used in the synthesis of (prop-2-ynyloxy)benzene and its derivatives . These compounds are synthesized in good yields .
  • Methods of Application: Different phenol and aniline derivatives are allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .
  • Results or Outcomes: The reaction favors the formation of stable phenoxide ion thus in turn favors the formation of product while electron donating groups do not favor the reaction . Phenol derivatives gave good yields as compared to that of aniline .

5. Chemical Probe Synthesis

  • Summary of Application: Prop-2-yn-1-yl benzoate is used for chemical probe synthesis . This trifunctional building block contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

6. Oxidative Formylation of N-Alkyl-N-(Prop-2-Yn-1-Yl)Anilines

  • Summary of Application: Prop-2-yn-1-yl benzoate is used in the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines .
  • Methods of Application: The reaction is induced by visible light and carried out in the presence of molecular oxygen . The reaction does not require an external photosensitizer .
  • Results or Outcomes: The reaction affords the corresponding formamides in good yields under mild conditions .

Safety And Hazards

Prop-2-yn-1-yl benzoate is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P301+P312, P302+P352, P304+P340, P305+P351+P338, among others .

properties

IUPAC Name

prop-2-ynyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h1,3-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDHEMWCIUHARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40986879
Record name Prop-2-yn-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40986879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-yn-1-yl benzoate

CAS RN

6750-04-5
Record name 6750-04-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Prop-2-yn-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40986879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of prop-2-yn-1-ol (3.63 ml, 62.4 mmol), DCM (180 ml), and Et3N (17.40 ml, 125 mmol) at 0° C. were added benzoyl chloride (7.25 ml, 62.4 mmol) and DMAP (0.381 g, 3.12 mmol). The reaction was stirred while warming to room temperature overnight. The reaction was diluted with water and the layers separated. The aqueous was extracted with DCM and the combined organics were dried over Na2SO4, filtered, and concentrated to afford prop-2-yn-1-yl benzoate which was used in subsequent reactions without further purification. m/z (ESI) 161 [M+H]+.
Quantity
3.63 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
7.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0.381 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
F Gritzenco, JC Kazmierczak, T Anjos, A Sperança… - …, 2021 - thieme-connect.com
… Noteworthy, the 3-(butylselanyl)prop-2-yn-1-yl benzoate proved to be useful as synthetic precursor … Moreover, the 3-(phenylselanyl)prop-2-yn-1-yl benzoate has shown promising in vitro …
Number of citations: 4 www.thieme-connect.com
EG Mamedbeili, TG Kyazimova, KI Gasanov… - Russian journal of …, 2010 - Springer
… The temperature effect on the product yield was examined in the reaction of hexachlorocyclopentadiene IV with prop-2-yn-1-yl benzoate (IIIa) as an example. No reaction …
Number of citations: 1 link.springer.com
ZT Liu, XP Hu - Advanced Synthesis & Catalysis, 2019 - asym.dicp.ac.cn
… The substrate, prop-2-yn-1-yl benzoate (2l), without a substitution at the propargylic position leads to the cycloadduct 3 al in 92% yield. We also examined the substrate, 1,3- …
Number of citations: 4 www.asym.dicp.ac.cn
S Abbaspour, A Keivanloo, M Bakherad… - …, 2020 - Wiley Online Library
… Under this condition, the desired product, 3-(3-morpholinoquinoxalin-2-yl)prop-2-yn-1-yl benzoate 4 a, was produced in a 75 % reaction yield (Table 1, entry 1). …
Z Liang, Y Tan, Y Huang, T Liang, W Wei… - Chemistry & …, 2023 - Wiley Online Library
… Inset preparation of c1-c5 directly reacted with trimethylamine to form nitrile oxides, then reacted with prop-2-yn-1-yl benzoate (e) subsequently catalyzed by cupric acetate to give f1–f5 …
Number of citations: 3 onlinelibrary.wiley.com
Z Liang, Y Huang, H Li, X Zhang, K Shi, N Zang… - Tetrahedron, 2023 - Elsevier
… The 1 H NMR of prop-2-yn-1-yl benzoate (1) showed that signals at δ … Prop-2-yn-1-yl benzoate (1) reacted with N-… originated from alkynyl fragment in prop-2-yn-1-yl benzoate. Signal at δ …
Number of citations: 0 www.sciencedirect.com
K Pal, GS Sontakke, CMR Volla - Advanced Synthesis & …, 2020 - Wiley Online Library
… A solution of prop-2-yn-1-yl benzoate (500 mg, 3.12 mmol) in toluene (5 mL) and a solution of TsN 3 (616 mg, 3.12 mmol) in toluene (5 mL) were added to a 25-mL round bottom flask …
Number of citations: 11 onlinelibrary.wiley.com
P Lecomte, R Riva, C Jérôme… - Macromolecular rapid …, 2008 - Wiley Online Library
… Prop-2-yn-1-yl benzoate was chosen as a model compound to be grafted and reacted with poly(εCL-co-αN 3 εCL) in the presence of 10 mol-% of copper iodide and 10 mol-% of 1,8-…
Number of citations: 131 onlinelibrary.wiley.com
P Novak, M Kotora - Collection of Czechoslovak Chemical …, 2009 - cccc.uochb.cas.cz
… Interestingly, ethynes such as 3-ethynylphenol, 3-ethynylpyridine, 6-ethynylpurine, prop-2-yn-1-yl benzoate, 3-phenylpropyne, and {2-deoxy-3,5-bis[O-(p-toluoyl)]-α-D-ribofuranosyl}…
Number of citations: 9 cccc.uochb.cas.cz
XX Ming, S Wu, ZY Tian, JW Song, CP Zhang - Organic Letters, 2021 - ACS Publications
… Similar treatment of (prop-2-yn-1-yloxy)benzene (1t), prop-2-yn-1-yl benzoate (1u), and 4-(but-3-yn-1-yl)benzonitrile (1v) with 2a and K 3 PO 4 in the presence of Pd(PPh 3 ) 4 and CuI at …
Number of citations: 11 pubs.acs.org

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